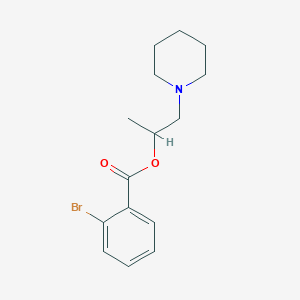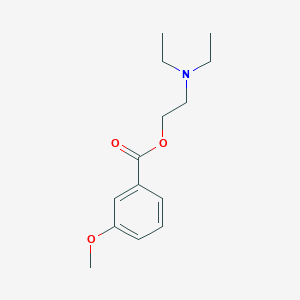![molecular formula C17H18BrNO2 B295120 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)
2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the degradation of extracellular matrix proteins. MMP inhibitors have potential therapeutic applications in cancer, arthritis, and cardiovascular diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against certain pathogens. It has also been shown to be non-toxic to normal cells at certain concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate in lab experiments include its relatively simple synthesis method, its versatility as a building block in the synthesis of various bioactive molecules, and its potential use in the development of fluorescent probes for imaging applications. However, its limitations include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Development of more efficient and environmentally friendly synthesis methods.
3. Synthesis of novel derivatives with improved pharmacological properties.
4. Investigation of its potential use in the development of new materials with unique properties.
5. Development of new imaging probes for diagnostic applications.
6. Investigation of its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. Its relatively simple synthesis method, versatility as a building block, and potential use in the development of fluorescent probes make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and identify its potential applications in various fields.
Synthesemethoden
The synthesis of 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and benzyl(methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate has been extensively studied for its potential use as a building block in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a precursor in the synthesis of functionalized polymers and dendrimers. Furthermore, this compound has been investigated for its potential use in the development of fluorescent probes for imaging applications.
Eigenschaften
Molekularformel |
C17H18BrNO2 |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
2-[benzyl(methyl)amino]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C17H18BrNO2/c1-19(13-14-7-3-2-4-8-14)11-12-21-17(20)15-9-5-6-10-16(15)18/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
RJJFWSWWVPIZAR-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CC=C1Br)CC2=CC=CC=C2 |
Kanonische SMILES |
CN(CCOC(=O)C1=CC=CC=C1Br)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)







